molecular formula C12H14N2O4 B3339528 (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-33-7

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B3339528
CAS RN: 1049980-33-7
M. Wt: 250.25 g/mol
InChI Key: LGBDRRRFTLQEHU-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid, also known as NBPC, is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields. This compound is a derivative of pyrrolidine and has a nitrobenzyl group attached to it, making it a unique and interesting molecule to study.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the growth and replication of microorganisms. This compound has been found to bind to the cell membrane of microorganisms, disrupting their normal functions and leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and side effects, making it a safe compound to use in scientific research. It has been shown to have low cytotoxicity in mammalian cells, indicating its potential as a safe drug candidate. This compound has also been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid is its ease of synthesis and purification, making it a readily available compound for scientific research. This compound has also been found to have good stability, allowing for long-term storage and use in experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid. One potential direction is the development of this compound as a drug candidate for the treatment of infectious diseases. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Another direction is the study of this compound's potential as an antioxidant and its applications in the treatment of oxidative stress-related diseases. Additionally, the study of this compound's mechanism of action and its interaction with microorganisms could lead to the development of new antimicrobial agents.
Conclusion:
In conclusion, this compound, or this compound, is a unique and interesting compound that has shown promising results in scientific research. Its ease of synthesis and purification, low toxicity, and potential applications in various fields make it a compound worth studying further. The future directions for the study of this compound are numerous, and further research is needed to fully understand its potential.

Scientific Research Applications

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid has shown promising results in scientific research for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)11-6-9(7-13-11)4-8-2-1-3-10(5-8)14(17)18/h1-3,5,9,11,13H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBDRRRFTLQEHU-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid

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